molecular formula C7H3Br2N B13615933 2,5-Dibromophenylisocyanide

2,5-Dibromophenylisocyanide

Cat. No.: B13615933
M. Wt: 260.91 g/mol
InChI Key: CCBGBEIEUNZOTH-UHFFFAOYSA-N
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Description

2,5-Dibromophenylisocyanide is an organic compound with the molecular formula C7H3Br2N It is characterized by the presence of two bromine atoms attached to a phenyl ring and an isocyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromophenylisocyanide typically involves the bromination of phenylisocyanide. One common method includes the reaction of phenylisocyanide with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions often require careful control of temperature and the addition rate of bromine to ensure selective bromination at the 2 and 5 positions on the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromophenylisocyanide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with aryl boronic acids to form biaryl compounds.

    Oxidation and Reduction: The isocyanide group can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or sodium hydroxide to facilitate the reaction.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the isocyanide group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenylisocyanides can be formed.

    Coupling Products: Biaryl compounds are the major products of coupling reactions.

    Oxidation/Reduction Products: Oxidation can lead to the formation of isocyanates, while reduction can yield amines.

Scientific Research Applications

2,5-Dibromophenylisocyanide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2,5-Dibromophenylisocyanide involves its interaction with various molecular targets. The isocyanide group is known for its ability to coordinate with metal ions, making it useful in catalysis and coordination chemistry. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromophenylisocyanide: Similar structure but with bromine atoms at the 2 and 4 positions.

    2,5-Dibromopyridine: Contains a pyridine ring instead of a phenyl ring.

    2,5-Dibromoaniline: Has an amino group instead of an isocyanide group.

Uniqueness

2,5-Dibromophenylisocyanide is unique due to the presence of both bromine atoms and an isocyanide group on the same aromatic ring. This combination imparts distinct chemical properties, making it a versatile compound in various synthetic and research applications.

Properties

Molecular Formula

C7H3Br2N

Molecular Weight

260.91 g/mol

IUPAC Name

1,4-dibromo-2-isocyanobenzene

InChI

InChI=1S/C7H3Br2N/c1-10-7-4-5(8)2-3-6(7)9/h2-4H

InChI Key

CCBGBEIEUNZOTH-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=C(C=CC(=C1)Br)Br

Origin of Product

United States

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